![molecular formula C24H18ClN5O2 B12761886 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide CAS No. 116989-93-6](/img/structure/B12761886.png)
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method includes the oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes under metal-free conditions . This method provides a convenient and efficient approach to various acylated quinoxalines from readily available starting materials with excellent regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidative coupling , reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various acylated quinoxalines, reduced quinoxalines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of biologically important condensed derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can undergo acid-catalyzed rearrangements, leading to the formation of benzimidazoles when exposed to nucleophilic reactants . These interactions can affect various biological pathways and processes, making the compound useful for studying and manipulating these pathways.
類似化合物との比較
Similar Compounds
- (9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
- 1-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea
- 2-[2-(9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
116989-93-6 |
|---|---|
分子式 |
C24H18ClN5O2 |
分子量 |
443.9 g/mol |
IUPAC名 |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-32-17-9-6-15(7-10-17)13-26-29-22(31)14-30-21-11-8-16(25)12-18(21)23-24(30)28-20-5-3-2-4-19(20)27-23/h2-13H,14H2,1H3,(H,29,31)/b26-13+ |
InChIキー |
BOZQSZAGSZEBFC-LGJNPRDNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


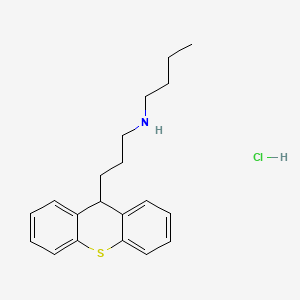

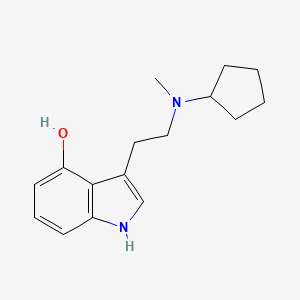
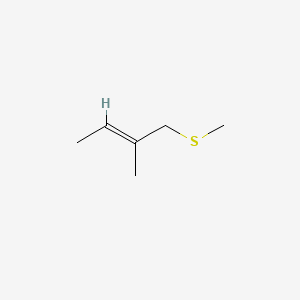

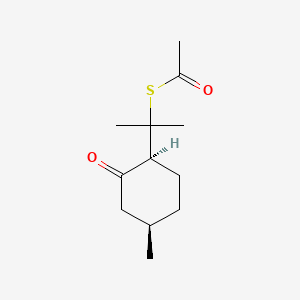
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
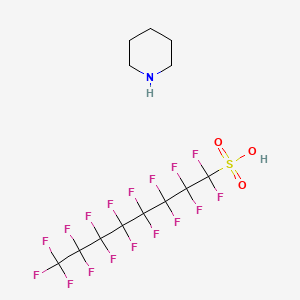
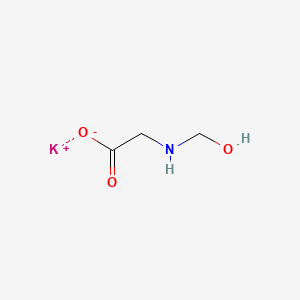
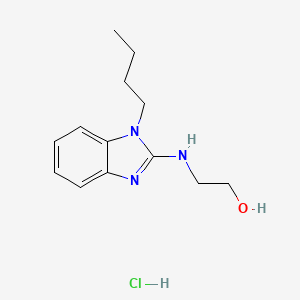
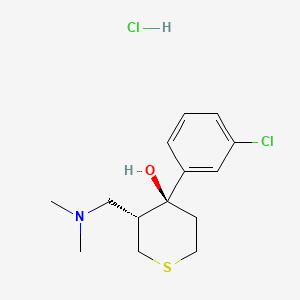
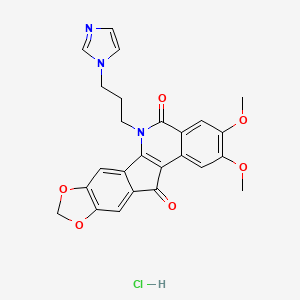

![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
